An In-depth Technical Guide to 1,3-Oxazol-4-ylmethanamine: Fundamental Properties and Characteristics
An In-depth Technical Guide to 1,3-Oxazol-4-ylmethanamine: Fundamental Properties and Characteristics
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Oxazol-4-ylmethanamine is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique structural motif, featuring a reactive primary amine tethered to an aromatic oxazole ring, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and characteristics of 1,3-Oxazol-4-ylmethanamine, tailored for researchers and professionals in the fields of pharmaceutical and agrochemical development. All quantitative data are presented in structured tables for clarity, and a plausible synthetic workflow is visualized using the DOT language.
Chemical and Physical Properties
1,3-Oxazol-4-ylmethanamine, also known by its CAS number 55242-82-5, is a stable and versatile chemical intermediate. The hydrochloride salt form (CAS Number: 1072806-60-0) is also commonly used in synthesis due to its increased stability and ease of handling.[1][2] The core physicochemical properties are summarized in the tables below.
Table 1: General Properties of 1,3-Oxazol-4-ylmethanamine
| Property | Value | Source |
| Chemical Name | (1,3-Oxazol-4-yl)methanamine | - |
| CAS Number | 55242-82-5 | Chem-Impex |
| Molecular Formula | C₄H₆N₂O | Chem-Impex |
| Molecular Weight | 98.10 g/mol | Chem-Impex |
| Appearance | Not specified (likely an oil or low-melting solid) | - |
Table 2: Physical Properties of 1,3-Oxazol-4-ylmethanamine
| Property | Value | Source |
| Boiling Point | 183.4 ± 23.0 °C (Predicted) | Chem-Impex |
| Density | 1.148 ± 0.06 g/cm³ (Predicted) | Chem-Impex |
| Flash Point | 87.3 ± 22.6 °C (Predicted) | Chem-Impex |
Table 3: Properties of 1,3-Oxazol-4-ylmethanamine Hydrochloride
| Property | Value | Source |
| Chemical Name | (1,3-Oxazol-4-yl)methanamine hydrochloride | Chem-Impex |
| CAS Number | 1072806-60-0 | Chem-Impex |
| Molecular Formula | C₄H₆N₂O·HCl | Chem-Impex |
| Molecular Weight | 134.57 g/mol | Chem-Impex |
| Appearance | Grey solid | Chem-Impex |
| Purity | ≥ 96% (Assay) | Chem-Impex |
| Storage Conditions | 0-8 °C | Chem-Impex |
Synthesis and Reactivity
A potential synthetic workflow is outlined below, starting from a readily available precursor such as ethyl 2-chloroacetoacetate.
Caption: Plausible synthetic workflow for 1,3-Oxazol-4-ylmethanamine.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative example based on general synthetic methods for oxazole derivatives and functional group transformations. Researchers should optimize conditions based on their specific laboratory setup and available starting materials.
Step 1: Synthesis of Ethyl oxazole-4-carboxylate
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 2-formyl-3-oxobutanoate (1 equivalent) and formamide (2 equivalents).
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Reaction: Heat the mixture to 120-130 °C and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield ethyl oxazole-4-carboxylate.
Step 2: Reduction of Ethyl oxazole-4-carboxylate to (Oxazol-4-yl)methanol
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Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LAH) (1.5 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
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Addition: Slowly add a solution of ethyl oxazole-4-carboxylate (1 equivalent) in anhydrous THF to the LAH suspension, maintaining the temperature at 0 °C.
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Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the complete consumption of the starting material.
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Quenching and Work-up: Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup). Filter the resulting precipitate and wash thoroughly with THF. Concentrate the filtrate under reduced pressure to obtain crude (oxazol-4-yl)methanol.
Step 3: Conversion of (Oxazol-4-yl)methanol to 4-(Chloromethyl)oxazole
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Reaction Setup: Dissolve the crude (oxazol-4-yl)methanol (1 equivalent) in dichloromethane (DCM) and cool to 0 °C.
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Addition: Add thionyl chloride (1.2 equivalents) dropwise to the solution.
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Reaction: Stir the reaction mixture at room temperature for 1-2 hours.
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Work-up: Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(chloromethyl)oxazole.
Step 4: Synthesis of 4-(Azidomethyl)oxazole
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Reaction Setup: Dissolve 4-(chloromethyl)oxazole (1 equivalent) in dimethylformamide (DMF).
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Addition: Add sodium azide (1.5 equivalents) to the solution.
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Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
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Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give 4-(azidomethyl)oxazole.
Step 5: Reduction of 4-(Azidomethyl)oxazole to 1,3-Oxazol-4-ylmethanamine
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Reaction Setup: Dissolve 4-(azidomethyl)oxazole (1 equivalent) in methanol or ethanol.
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Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).
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Reaction: Stir the suspension under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).
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Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent. Concentrate the filtrate under reduced pressure to obtain 1,3-Oxazol-4-ylmethanamine.
Spectral Data
The structural confirmation of 1,3-Oxazol-4-ylmethanamine relies on standard spectroscopic techniques.
Table 4: ¹H NMR Spectral Data of 1,3-Oxazol-4-ylmethanamine
Solvent: DMSO-d₆, Reference: DSS
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.6 | s | 2H | -CH₂-NH₂ |
| ~7.8 | s | 1H | Oxazole H-5 |
| ~8.2 | s | 1H | Oxazole H-2 |
| ~1.9 | br s | 2H | -NH₂ |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The data is based on publicly available information from the Biological Magnetic Resonance Bank (BMRB).
Biological and Pharmacological Context
The oxazole moiety is a well-established pharmacophore present in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities. These activities are attributed to the electronic properties of the oxazole ring and its ability to participate in various intermolecular interactions with biological targets.
While specific signaling pathway involvement for 1,3-Oxazol-4-ylmethanamine is not extensively documented in publicly available literature, its role as a key intermediate suggests its use in the synthesis of compounds targeting a variety of biological processes.[1][2] The primary amine functionality allows for its facile incorporation into larger molecules through amide bond formation, reductive amination, and other common synthetic transformations.
The general workflow for utilizing 1,3-Oxazol-4-ylmethanamine in a drug discovery context is depicted below.
Caption: Drug discovery workflow utilizing 1,3-Oxazol-4-ylmethanamine.
Handling and Safety
As with any chemical reagent, proper safety precautions should be taken when handling 1,3-Oxazol-4-ylmethanamine and its hydrochloride salt. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
1,3-Oxazol-4-ylmethanamine is a key heterocyclic building block with significant potential in the development of new pharmaceuticals and agrochemicals. This guide has provided a consolidated overview of its fundamental properties, a plausible synthetic strategy with a representative experimental protocol, and its general role in drug discovery. The structured presentation of quantitative data and visual workflows aims to facilitate its effective use in research and development settings.
